3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid
Description
3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid is a synthetic organic compound featuring two tert-butoxycarbonyl (Boc) protecting groups and a ketone moiety. Its structure includes a central propanoic acid backbone with a Boc-protected amino group at position 2 and a tert-butoxy-oxo group at position 2. This compound is primarily used in peptide synthesis and medicinal chemistry to protect reactive functional groups during multi-step reactions . The tert-butoxy groups enhance solubility in organic solvents and improve stability under acidic conditions, making it a versatile intermediate in complex syntheses .
Properties
Molecular Formula |
C12H21NO6 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)18-9(16)7(8(14)15)13-10(17)19-12(4,5)6/h7H,1-6H3,(H,13,17)(H,14,15) |
InChI Key |
ZRLSMRSBFHNYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of flow microreactor systems can be scaled up to meet industrial demands, ensuring a consistent and high-yield production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butoxy and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of tert-butoxy groups with other functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- tert-butoxy group : Provides stability and solubility.
- tert-butoxycarbonyl (Boc) group : Commonly used as a protecting group for amines.
- Keto group : Enhances reactivity in various chemical reactions.
Organic Synthesis
3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid serves as a critical building block in organic synthesis. Its unique functional groups allow for the construction of complex molecules and polymers. It is particularly useful in:
- Synthesis of amino acids and peptides : The Boc group facilitates the selective protection and deprotection of amines during peptide synthesis, enabling the formation of diverse peptide sequences.
- Preparation of biologically active compounds : The compound can be incorporated into peptide sequences that exhibit enzyme inhibitory properties or other biological activities.
Medicinal Chemistry
The compound is involved in the development of therapeutic agents. Its applications include:
- Drug delivery systems : The structural features enable the design of carriers for targeted drug delivery, enhancing the efficacy of therapeutic compounds.
- Development of enzyme inhibitors : By modifying its structure, researchers can create potent inhibitors for various enzymes, contributing to drug discovery efforts.
Biochemical Research
In biochemical studies, this compound is utilized for:
- Investigating enzyme interactions : It can influence metabolic pathways by interacting with enzymes, affecting cellular functions such as proliferation and differentiation .
- Studying cellular mechanisms : The compound's ability to alter gene expression profiles makes it valuable for research into cellular signaling pathways and mechanisms .
Case Study 1: Peptoid-Based Polyacids
A study demonstrated the use of 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid in synthesizing peptoid-based polyacids through controlled ring-opening polymerization of N-carboxyanhydrides. This method allowed for precise control over molecular weight and architecture, leading to materials with tailored properties for biomedical applications.
Case Study 2: Drug Development
In another research project, scientists explored the potential of this compound as a precursor for developing novel enzyme inhibitors targeting specific cancer pathways. The modifications made to the compound resulted in derivatives that showed enhanced inhibitory activity against selected enzymes, highlighting its utility in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy and tert-butoxycarbonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence biochemical pathways and lead to various effects depending on the context of its use.
Comparison with Similar Compounds
Key Observations:
Functional Group Variations: The target compound uniquely combines two Boc groups and a 3-oxo moiety, distinguishing it from simpler analogs like 4-(tert-butoxy)-4-oxobutanoic acid, which lacks amino protection . Compared to 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid (CAS 16948-10-0), the target compound replaces the methyl group with a tert-butoxy-oxo group, enhancing steric bulk and oxidative stability .
Synthetic Utility: Analogs such as the O-Boc-serine derivative () are tailored for amino acid modifications, whereas the target compound’s dual Boc protection enables sequential deprotection in peptide elongation . The β-lactam-containing analog () demonstrates specialized applications in enzyme inhibition, contrasting with the target compound’s broader use as a general-purpose intermediate .
Physical Properties: The molecular weight of the target compound (318.32 g/mol) exceeds most analogs due to its additional Boc group. This increases hydrophobicity, as reflected in its preferential solubility in dichloromethane and THF . Compounds like 4-(tert-butoxy)-4-oxobutanoic acid (MW 174.19) exhibit higher aqueous solubility, making them preferable for aqueous-phase reactions .
Biological Activity
3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butoxy group, which enhances its stability and solubility, making it a valuable intermediate in organic synthesis and drug development.
- Molecular Formula : C11H19NO5
- Molecular Weight : 245.28 g/mol
- CAS Number : 1198320-35-2
The compound acts through several biochemical pathways, primarily involving enzyme interactions and modulation of metabolic processes. Its structure allows it to participate in various chemical reactions, including:
- Ring-opening polymerization : It is involved in the synthesis of peptoid-based polyacids, which have applications in drug delivery systems.
- Enzyme inhibition : The compound may inhibit specific enzymes, affecting metabolic flux and cellular signaling pathways.
Enzyme Interactions
Research indicates that 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid interacts with diaminoxidase (DAO), a key enzyme involved in histamine metabolism. This interaction can influence histamine levels in biological systems, potentially impacting allergic responses and inflammation .
Cellular Effects
In vitro studies have demonstrated that this compound can affect cell viability and proliferation. For instance:
- Cell Signaling : The compound has been shown to modulate pathways related to cell growth and apoptosis, indicating potential applications in cancer therapy.
- Gene Expression : It can alter the expression of genes involved in metabolic regulation, suggesting its role as a metabolic modulator.
Case Studies
- Peptoid Synthesis : In a study focused on the synthesis of peptoid-based polyacids, the compound was utilized to create polymers with tailored properties for drug delivery applications. The resulting materials exhibited improved biocompatibility and controlled release profiles .
- Histamine Regulation : A study investigating DAO activity revealed that the compound could effectively inhibit DAO, leading to increased histamine levels in treated cells. This finding highlights its potential use in managing conditions related to histamine dysregulation .
Tables of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
